molecular formula C21H22O6 B12689493 Glyasperin B CAS No. 142488-54-8

Glyasperin B

Cat. No.: B12689493
CAS No.: 142488-54-8
M. Wt: 370.4 g/mol
InChI Key: PDKHNRSRVURSHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glyasperin B can be synthesized through bioassay-guided fractionation of the ethyl acetate extract of Glycyrrhiza glabra roots. The process involves several steps of chromatography to isolate the compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from natural sources, particularly the roots of Glycyrrhiza glabra .

Chemical Reactions Analysis

Types of Reactions

Glyasperin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted phenolic compounds, which may exhibit different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of phenolic compounds and their reactions.

    Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.

    Medicine: Explored for its potential therapeutic effects in treating conditions like inflammation, oxidative stress, and cancer.

    Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

Glyasperin B exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Glyasperin A
  • Glyasperin D
  • Glycycoumarin
  • Glycyrin
  • Glycyrol
  • Isoglycyrol

Uniqueness

Glyasperin B is unique due to its specific combination of anti-inflammatory, antioxidant, and antimutagenic properties. While other similar compounds may share some of these properties, this compound’s specific molecular structure allows it to interact with a distinct set of molecular targets, making it particularly effective in certain applications .

Properties

CAS No.

142488-54-8

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(22)8-16(13)23/h4-5,7-9,15,22-24H,6,10H2,1-3H3

InChI Key

PDKHNRSRVURSHL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)OC)C

Origin of Product

United States

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